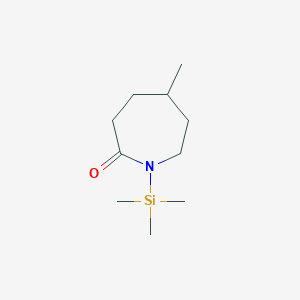![molecular formula C7H7F3O3 B15069981 3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid CAS No. 1000525-62-1](/img/structure/B15069981.png)
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid is a compound with the molecular formula C7H7F3O3 and a molecular weight of 196.12 g/mol . It is known for its unique trifluoromethyl group attached to a cyclopropyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group onto the cyclopropane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The pathways involved often include inhibition of enzyme activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanenitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Ethyl-3-cyclopropyl-3-oxopropionate: An ester derivative with similar reactivity.
Uniqueness
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid is unique due to its trifluoromethyl group, which imparts high electronegativity and lipophilicity. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .
Properties
CAS No. |
1000525-62-1 |
|---|---|
Molecular Formula |
C7H7F3O3 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
3-oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)6(1-2-6)4(11)3-5(12)13/h1-3H2,(H,12,13) |
InChI Key |
QAEJOINILSCGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



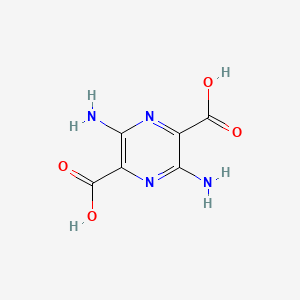
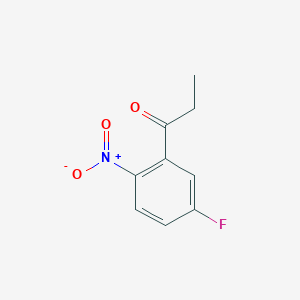

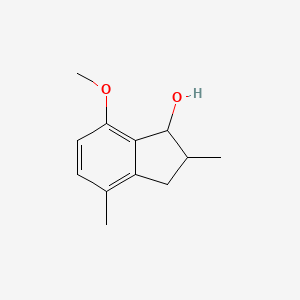

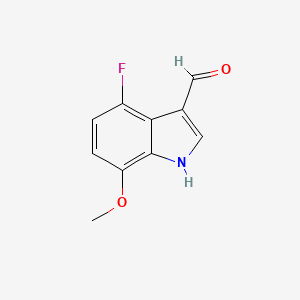
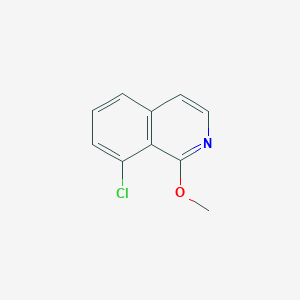
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
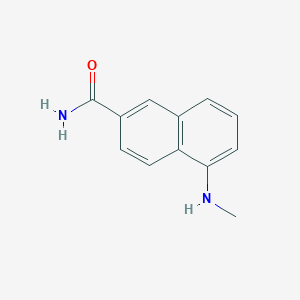
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)


